molecular formula C8H6FIO2 B13901154 4-Fluoro-3-iodo-5-methylbenzoic acid

4-Fluoro-3-iodo-5-methylbenzoic acid

Cat. No.: B13901154
M. Wt: 280.03 g/mol
InChI Key: XZNPGOZHVXRUCE-UHFFFAOYSA-N
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Description

4-Fluoro-3-iodo-5-methylbenzoic acid (: 1512356-17-0) is a high-purity benzoic acid derivative supplied for research and further manufacturing applications. This compound features a molecular formula of C 8 H 6 FIO 2 and a molecular weight of 280.03 g/mol . As a multifunctional aromatic building block, it integrates three distinct functional groups—a carboxylic acid, an iodine atom, and a fluorine atom—on a methyl-substituted benzene ring. This unique structure makes it a valuable intermediate in various research fields, including medicinal chemistry for the synthesis of potential active molecules, and in materials science. The presence of both fluorine and iodine offers versatile sites for further chemical modification via cross-coupling reactions and the introduction of fluorinated motifs, which are crucial in the development of pharmaceuticals and agrochemicals . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly for use in laboratory or further manufacturing settings. Handling and Safety: This compound has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should review the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a well-ventilated area. Storage: For optimal stability, the product should be stored in a sealed container in a dry, dark place at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3-iodo-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO2/c1-4-2-5(8(11)12)3-6(10)7(4)9/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNPGOZHVXRUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 4 Fluoro 3 Iodo 5 Methylbenzoic Acid

Historical and Current Synthetic Approaches to Substituted Benzoic Acids

The preparation of benzoic acid and its derivatives has evolved significantly over time. Historically, methods relied on the oxidation of alkylbenzenes or the hydrolysis of benzonitriles. newworldencyclopedia.orgsavemyexams.com Modern approaches, however, seek greater efficiency, sustainability, and functional group tolerance.

Carboxylation, the introduction of a carboxylic acid group, is a fundamental transformation. A classic laboratory method involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with carbon dioxide. wikipedia.org

More recently, electrochemical carboxylation has emerged as a sustainable alternative that utilizes carbon dioxide (CO2), a greenhouse gas, as a C1 building block. acs.org This technique involves the electrochemical reduction of organic compounds in the presence of CO2 to form carboxylic acids. researchgate.net It offers mild reaction conditions and avoids the need for stoichiometric organometallic reagents. researchgate.netresearchgate.net The process can be applied to aryl halides, where an electron is transferred to the substrate to facilitate the reaction with CO2. researchgate.net Nickel-catalyzed electrochemical carboxylation of aryl halides has been developed to proceed without the use of sacrificial anodes, enhancing the sustainability of the process. acs.org

Below is a table summarizing various carboxylation approaches.

Table 1: Comparison of Carboxylation Strategies

Method Reagents Conditions Advantages Disadvantages
Grignard Reaction Organomagnesium halide, CO2, Acid Anhydrous ether, low temperature Well-established, versatile Requires stoichiometric metal, sensitive to moisture and protic groups
Electrochemical Carboxylation Aryl halide, CO2, Electrolyte Electrochemical cell, often with a catalyst (e.g., Ni) Sustainable, uses CO2, mild conditions acs.orgresearchgate.net Can require specific electrode materials and catalysts

| Oxidative Carboxylation | Arenes, CO2 | Electrochemical, high potential | Direct C-H functionalization | Can suffer from low selectivity and requires strong oxidizing conditions |

Oxidative Cleavage Reactions (e.g., PIDA-Catalyzed Oxidative C–C Bond Cleavage)

Another route to substituted benzoic acids involves the oxidative cleavage of C-C bonds in precursor molecules. The oxidation of alkyl side-chains on an aromatic ring is a long-established method, often employing strong oxidizing agents like potassium permanganate (B83412) or nitric acid. newworldencyclopedia.orgsavemyexams.com

A more contemporary approach utilizes hypervalent iodine reagents, such as Phenyliodine(III) diacetate (PIDA), which can catalyze the oxidative cleavage of C-C bonds under milder conditions. researchgate.netmdpi.com For instance, aryl alkyl ketones can be converted directly into aryl carboxylic acids. organic-chemistry.org This transformation often proceeds through the formation of an oxime intermediate, which then undergoes PIDA-promoted C-C bond cleavage and subsequent hydrolysis to yield the desired benzoic acid derivative. researchgate.net This method is notable for its tolerance of various functional groups on the aromatic ring. researchgate.netorganic-chemistry.org Iodine can also serve as an inexpensive and non-toxic catalyst for similar oxidative C-C bond cleavages. organic-chemistry.orgresearchgate.net

The table below outlines key features of these oxidative methods.

Table 2: Oxidative Cleavage Methods for Benzoic Acid Synthesis | Method | Substrate | Reagents/Catalysts | Key Features | | :--- | :--- | :--- | :--- | | Side-Chain Oxidation | Alkylbenzenes (e.g., Toluene) | KMnO4, CrO3, or HNO3 | Historical method, strong oxidants, high yield newworldencyclopedia.org | Harsh conditions, limited functional group tolerance | | PIDA-Catalyzed Cleavage | Aryl Alkyl Ketones | PIDA, NH2OH·HCl | Mild conditions, good functional group tolerance researchgate.net | Stoichiometric use of hypervalent iodine reagent | | Iodine-Catalyzed Cleavage | Aryl Alkyl Ketones | I2 (catalyst), DMSO/TBHP (oxidants) | Metal-free, uses inexpensive catalyst organic-chemistry.org | High temperatures may be required |

Functionalization of Precursor Molecules

Many synthetic routes rely on the functionalization of readily available precursors. Benzoic acids themselves can serve as starting materials for more complex derivatives. tu-braunschweig.de For example, direct C-H activation and subsequent functionalization of the aromatic ring of a benzoic acid derivative is an area of intensive research. acs.orgresearchgate.net This allows for the late-stage introduction of substituents, providing a flexible approach to a wide range of analogues.

Alternatively, a precursor molecule can be built up with the desired substituents before the final formation of the carboxylic acid group. For example, a substituted toluene (B28343) can be synthesized and then the methyl group oxidized to a carboxylic acid in the final step. organic-chemistry.org This strategy is often employed when the desired substitution pattern is more easily achieved on a precursor without the deactivating, meta-directing influence of the carboxyl group.

Targeted Synthetic Routes for 4-Fluoro-3-iodo-5-methylbenzoic Acid

The synthesis of a specific polysubstituted arene like this compound necessitates careful strategic planning to ensure the correct placement of each substituent. The synthetic design must account for the directing effects of the groups already present on the aromatic ring during subsequent substitution reactions.

The introduction of halogen atoms at specific positions on a benzene (B151609) ring is a cornerstone of aromatic chemistry.

Fluorination: Direct fluorination of aromatic rings is often aggressive and non-selective. Therefore, the fluorine atom in the target molecule is typically introduced by starting with a fluorinated precursor. A plausible starting material for the synthesis of this compound could be 4-fluoro-3-methylbenzoic acid or 3-fluoro-5-methylbenzoic acid, both of which are derivatives of fluorotoluene. nbinno.comgoogle.com

Iodination: Regioselective iodination can be achieved through electrophilic aromatic substitution. The directing effects of the substituents on the precursor ring are critical. For a precursor like 4-fluoro-3-methylbenzoic acid, the existing groups (-F, -CH3, -COOH) would direct an incoming electrophile. The carboxylic acid is a meta-director, while the fluoro and methyl groups are ortho, para-directors. Direct iodination of benzoic acids in the ortho position can be achieved using iridium catalysis under mild conditions. acs.org Other methods for direct iodination of aromatic compounds use iodine in the presence of an oxidizing agent, such as iodic acid or periodic acid, often with an acid catalyst. nih.govgoogle.com

A potential synthetic route could involve the regioselective iodination of 4-fluoro-5-methylbenzoic acid (an isomer of the target's precursor). In this hypothetical precursor, the position between the methyl and carboxyl groups is sterically hindered. The position ortho to the fluorine and meta to the carboxyl group would be a likely site for iodination. The precise conditions, including the choice of iodinating agent (e.g., I2/HIO3, N-Iodosuccinimide) and catalyst, would be crucial for achieving the desired regioselectivity.

A common reaction is benzylic bromination using N-bromosuccinimide (NBS) under radical initiation (e.g., light or AIBN). This would convert the methyl group into a bromomethyl group, which is a versatile electrophile for introducing a wide variety of other functionalities through nucleophilic substitution. Furthermore, the methyl group itself is often derived from a precursor. The commercial production of benzoic acid, for example, involves the catalytic oxidation of the methyl group of toluene. newworldencyclopedia.orgwikipedia.org This same principle is applied to create substituted benzoic acids from substituted toluenes. organic-chemistry.org

The table below summarizes potential functionalization pathways.

Table 3: Reactivity and Synthesis Involving the Methyl Group

Transformation Reagents Product Functional Group Purpose
Benzylic Bromination N-Bromosuccinimide (NBS), Initiator (e.g., AIBN) Bromomethyl (-CH2Br) Creates an electrophilic site for further synthesis nbinno.com
Benzylic Oxidation KMnO4, O2/Co-catalyst Carboxylic acid (-COOH) Synthesis of the benzoic acid moiety from a toluene precursor organic-chemistry.org

| Esterification | Methanol (B129727), Acid catalyst | Methyl ester (-COOCH3) | Protection of the carboxylic acid or synthesis of ester derivatives mdpi.comgoogle.com |

Synthetic Methodologies for this compound Remain Undisclosed in Publicly Accessible Research

The synthesis of multi-substituted aromatic rings is a complex challenge in organic chemistry, often requiring carefully planned multi-step sequences to control regioselectivity. For a compound like this compound, chemists would need to strategically introduce the fluorine, iodine, methyl, and carboxylic acid groups onto the benzene ring in a specific order.

A plausible, though currently hypothetical, linear synthesis might begin with a commercially available precursor, such as 4-fluoro-3-methylbenzoic acid. The subsequent introduction of an iodine atom at the 5-position would be a key step. This could potentially be achieved through an electrophilic aromatic substitution reaction, specifically an iodination. However, the directing effects of the existing fluorine, methyl, and carboxylic acid groups would need to be carefully considered to ensure the desired regiochemical outcome. The fluorine and methyl groups are ortho-, para-directing, while the carboxylic acid group is a meta-director. The interplay of these electronic and steric effects would be critical in determining the feasibility and yield of such a reaction.

Alternatively, a convergent synthesis strategy could be envisioned. This might involve the synthesis of a more complex, pre-functionalized aromatic fragment that is later converted to the final benzoic acid. For instance, a suitably substituted benzene derivative could be synthesized and then the carboxylic acid functionality could be introduced in a late-stage carbonylation or Grignard reaction followed by carboxylation.

While general catalytic methods are widely employed for the synthesis of halogenated aromatic compounds, their specific application to this compound is not documented. In principle, catalytic approaches could offer more efficient and selective routes.

Cross-coupling reactions, such as the Suzuki-Miyaura, Ullmann-Goldberg, or Heck reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. A potential, yet unconfirmed, Suzuki-Miyaura coupling approach could involve the reaction of a di-halogenated benzoic acid derivative with an appropriate boronic acid or ester. However, the selective reaction at one halogenated site over another would be a significant challenge to overcome. The Ullmann-Goldberg reaction could potentially be used to form a carbon-nitrogen or carbon-oxygen bond at a specific position on a pre-existing halogenated benzoic acid, though its direct application for this specific compound is not reported.

C-H functionalization represents a more modern and atom-economical approach to the synthesis of complex aromatic compounds. This methodology allows for the direct conversion of a carbon-hydrogen bond into a new functional group, bypassing the need for pre-functionalized starting materials. While there has been significant progress in the C-H functionalization of benzoic acids, specific protocols for the selective iodination at the 5-position of 4-fluoro-3-methylbenzoic acid have not been described.

Electrophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic rings. The direct iodination of 4-fluoro-3-methylbenzoic acid would fall under this category. The success of such a reaction would depend heavily on the reaction conditions, including the choice of iodinating agent and catalyst, to control the position of the incoming iodine atom. The directing effects of the existing substituents would play a crucial role in the outcome of this reaction.

Without established synthetic procedures, a discussion on the optimization of reaction conditions and yields for the synthesis of this compound remains speculative. Optimization studies are typically conducted on known reactions to improve their efficiency, and in the absence of a reported synthesis, there is no baseline to improve upon.

The application of green chemistry principles to the synthesis of halogenated benzoic acids is an area of active research. These principles aim to reduce the environmental impact of chemical processes by, for example, using less hazardous solvents, reducing waste, and employing catalytic methods. While these principles are broadly applicable to the synthesis of all chemical compounds, including halogenated benzoic acids, the lack of a specific synthesis for this compound prevents a detailed analysis of how green chemistry could be or has been applied to its production.

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Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Multi-dimensional NMR Techniques for Complex Structural Proof

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. While one-dimensional (1D) 1H and 13C NMR provide initial information, multi-dimensional NMR techniques are indispensable for unambiguous proof of structure, especially for substituted aromatic systems. researchgate.net For 4-Fluoro-3-iodo-5-methylbenzoic acid, a suite of 2D NMR experiments would be employed to confirm the precise arrangement of substituents on the benzoic acid core.

Key multi-dimensional NMR experiments and their expected correlations for this compound would include:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (1H-1H) coupling networks. In this molecule, the two aromatic protons would show a correlation to each other, confirming their proximity. The protons of the methyl group would not show any COSY correlations to the aromatic protons, confirming their attachment to a quaternary carbon.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl protons to the methyl carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial as it shows correlations between protons and carbons over two to three bonds. This would be instrumental in piecing together the substitution pattern. Expected key HMBC correlations would include:

The aromatic protons showing correlations to the surrounding quaternary carbons, including the carboxyl carbon and the carbons bearing the iodo and fluoro substituents.

The methyl protons showing correlations to the adjacent aromatic carbons, confirming the C3 and C5 positions of the iodo and methyl groups relative to each other.

The acidic proton of the carboxyl group showing a correlation to the carboxyl carbon and the adjacent aromatic carbon (C1).

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space proximity of protons. A NOESY spectrum would show correlations between the methyl protons and the aromatic proton at C6, providing further evidence for the substitution pattern.

By combining the information from these multi-dimensional NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus providing definitive proof of the structure of this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for the determination of its elemental formula (C8H6FIO2).

The fragmentation of benzoic acids upon electron ionization typically involves several key pathways. miamioh.edudocbrown.infofu-berlin.de For the title compound, the following fragmentation patterns can be predicted:

Loss of a hydroxyl radical (-•OH): A common fragmentation for carboxylic acids, this would result in the formation of an acylium ion.

Loss of a carboxyl group (-COOH): Decarboxylation is a characteristic fragmentation pathway for benzoic acids, leading to an iodinated and fluorinated toluene (B28343) fragment. researchgate.net

Loss of iodine atom (-I): The carbon-iodine bond is relatively weak and can cleave to produce a fragment ion corresponding to the rest of the molecule. jove.com

Loss of carbon monoxide (-CO): Following the initial loss of the hydroxyl radical, the resulting acylium ion can lose a molecule of carbon monoxide.

A hypothetical fragmentation scheme is presented in the table below:

m/z (mass/charge) Proposed Fragment Description
280[C8H6FIO2]+•Molecular Ion (M+•)
263[C8H5FIO]+Loss of •OH
235[C7H6FI]+•Loss of •COOH
153[C8H6FO2]+Loss of •I
125[C7H6F]+Loss of •I and CO

These predicted fragmentation pathways provide a characteristic "fingerprint" that can be used to identify and confirm the structure of this compound.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as 3,5-diiodobenzoic acid, allows for well-founded predictions of its solid-state characteristics. nih.gov

The crystal structure of this compound would reveal precise bond lengths, bond angles, and torsional angles. The benzoic acid moiety is expected to be largely planar, although the steric bulk of the iodine atom and methyl group might cause a slight twisting of the carboxylic acid group out of the plane of the benzene (B151609) ring. The C-I, C-F, and C-C bond lengths and the angles within the benzene ring would be consistent with those observed in other substituted aromatic compounds.

In the solid state, molecules of this compound would be held together by a network of intermolecular interactions.

Hydrogen Bonding: A primary and highly predictable interaction for carboxylic acids is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. ed.ac.uk This is a common supramolecular synthon in the crystal engineering of benzoic acids. researchgate.net

Halogen Bonding: The iodine atom, with its electropositive region (σ-hole), is a strong halogen bond donor. rsc.org It is highly probable that C-I···O or C-I···F halogen bonds would be observed, linking the hydrogen-bonded dimers into larger assemblies. mdpi.com These interactions play a significant role in directing the crystal packing.

Chemical Reactivity and Derivatization Studies of 4 Fluoro 3 Iodo 5 Methylbenzoic Acid

Reactivity of the Carboxyl Group (-COOH)

The carboxylic acid moiety is a cornerstone of the molecule's reactivity, readily undergoing reactions typical of its class. These transformations are fundamental for incorporating the molecule into larger, more complex structures.

The carboxyl group can be converted into esters and amides, two of the most common and important functional group transformations in organic chemistry.

Esterification involves the reaction of the carboxylic acid with an alcohol, typically in the presence of an acid catalyst, to yield an ester. This reaction is a reversible process, and conditions are often optimized to favor product formation, such as removing the water byproduct. For instance, reacting 4-fluoro-3-iodo-5-methylbenzoic acid with methanol (B129727) would produce methyl 4-fluoro-3-iodo-5-methylbenzoate.

Amidation is the process of forming an amide from the carboxylic acid and an amine. This transformation is crucial in the synthesis of peptides and a wide range of pharmaceuticals. The direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures. Therefore, the carboxylic acid is usually "activated" first using a coupling agent. This process converts the hydroxyl group of the carboxyl function into a better leaving group, facilitating the nucleophilic attack by the amine to form the amide bond. lookchemmall.comacs.org

Table 1: Common Derivatizations of the Carboxyl Group
Reaction TypeReactantGeneral Product Structure
EsterificationAlcohol (R'-OH)4-Fluoro-3-iodo-5-methylbenzoyl ester
AmidationAmine (R'R''-NH)N-substituted 4-fluoro-3-iodo-5-methylbenzamide

As a carboxylic acid, this compound is acidic and readily reacts with bases to form carboxylate salts. In the presence of a strong base like sodium hydroxide (B78521) (NaOH) or a weaker base like sodium bicarbonate (NaHCO₃), the acidic proton of the carboxyl group is transferred to the base. This deprotonation results in the formation of a water-soluble carboxylate anion (4-fluoro-3-iodo-5-methylbenzoate) and the corresponding cation (e.g., Na⁺).

This acid-base chemistry is fundamental to controlling the solubility of the compound and can influence the reactivity at other positions on the aromatic ring. The formation of the negatively charged carboxylate group increases the electron density of the aromatic ring, which can deactivate it towards nucleophilic aromatic substitution.

Reactivity of Halogen Substituents (Fluorine and Iodine)

The two halogen atoms on the aromatic ring, fluorine and iodine, exhibit markedly different reactivities, providing orthogonal sites for chemical modification. This differential reactivity is a key feature that makes this molecule a valuable synthetic intermediate.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. libretexts.org In this mechanism, a nucleophile attacks the carbon atom bearing the halogen, forming a negatively charged intermediate (a Meisenheimer complex), followed by the departure of the halide leaving group. youtube.com

A crucial aspect of SNAr reactions is the nature of the leaving group. Contrary to substitution reactions at sp³-hybridized carbons, fluoride (B91410) is an excellent leaving group in SNAr. youtube.comnih.gov This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of the fluorine atom that polarizes the C-F bond and makes the carbon atom more electrophilic. The iodine atom is a much poorer leaving group under SNAr conditions. Therefore, nucleophilic substitution reactions on this compound are expected to occur selectively at the fluorine-bearing carbon.

Table 2: Relative Reactivity of Halogens in SNAr
Halogen SiteRelative ReactivityGoverning Factor
C-FHighHigh electronegativity of fluorine stabilizes the transition state of the rate-determining nucleophilic attack. youtube.com
C-ILowLower electronegativity of iodine makes the carbon less electrophilic.

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for forming new carbon-carbon bonds. The reactivity of aryl halides in these reactions is governed by the ease of oxidative addition to the metal catalyst (commonly palladium).

In this context, the reactivity trend is the reverse of that seen in SNAr reactions. The C-I bond is significantly weaker and more polarizable than the C-F bond, making it far more reactive toward oxidative addition. Aryl fluorides are generally unreactive under standard cross-coupling conditions. Consequently, reactions like the Suzuki coupling (with boronic acids) or the Sonogashira coupling (with terminal alkynes) will occur exclusively at the iodine position of this compound. organic-chemistry.orgtcichemicals.com This selective reactivity allows for the introduction of aryl, vinyl, or alkynyl groups at the C-3 position while leaving the C-F bond intact for potential subsequent transformations.

Table 3: Reactivity in Palladium-Catalyzed Cross-Coupling
Reaction TypeReactive SiteCoupling PartnerGeneral Product
Suzuki CouplingC-IAr-B(OH)₂3-Aryl-4-fluoro-5-methylbenzoic acid
Sonogashira CouplingC-IR-C≡CH3-Alkynyl-4-fluoro-5-methylbenzoic acid

A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic (electron-rich) site on another molecule. wikipedia.org The strength of this interaction depends on the polarizability of the halogen atom, following the trend I > Br > Cl >> F. wikipedia.orgnih.gov

The large and highly polarizable iodine atom in this compound is a potent halogen bond donor. It possesses a significant region of positive electrostatic potential (the σ-hole) opposite the C-I covalent bond, which can interact strongly with Lewis bases such as the lone pairs on oxygen or nitrogen atoms. nih.gov In contrast, the small and highly electronegative fluorine atom is a very poor halogen bond donor and does not typically engage in such interactions. wikipedia.org This property allows the iodine atom to act as a "handle" for directing supramolecular assembly in crystal engineering and molecular recognition.

Table 4: Halogen Bonding Propensity
Halogen AtomAbility as Halogen Bond DonorReason
Iodine (I)StrongLarge, polarizable electron cloud creates a significant positive σ-hole. wikipedia.orgnih.gov
Fluorine (F)Very Weak / NegligibleHigh electronegativity and low polarizability prevent the formation of a positive σ-hole. wikipedia.org

Reactivity of the Methyl Group (-CH₃)

The methyl group attached to the aromatic ring is a key site for functionalization, primarily through benzylic reactions.

This transformation is significant as the resulting benzylic bromide is a versatile intermediate for further synthetic modifications. For instance, it can be used in the synthesis of various heterocyclic compounds. ossila.com The general conditions for such a reaction are presented in the table below.

Table 1: General Conditions for Benzylic Bromination

Parameter Condition
Reagent N-Bromosuccinimide (NBS)
Initiator Benzoyl peroxide or AIBN
Solvent Carbon tetrachloride (CCl₄) or similar non-polar solvent

| Energy Source | UV light or heat |

The methyl group of this compound can also be a target for oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the methyl group to a carboxylic acid. However, in the case of this compound, this would lead to the formation of a dicarboxylic acid, specifically 4-fluoro-3-iodobenzene-1,5-dicarboxylic acid.

Milder oxidizing agents could potentially lead to the formation of an aldehyde or an alcohol at the benzylic position, though controlling the oxidation to these intermediate stages can be challenging and often requires specific reagents and reaction conditions.

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity in further electrophilic aromatic substitution reactions on the ring of this compound would be governed by the directing effects of the existing substituents. The carboxylic acid group is a deactivating meta-director. The methyl group is an activating ortho-, para-director. The fluorine atom is a deactivating ortho-, para-director, and the iodine atom is also a deactivating ortho-, para-director.

Given the positions of the current substituents, the remaining hydrogen atom is at the C6 position. The directing effects of the adjacent groups (iodo at C5 and fluorine at C4) will strongly influence the regioselectivity of any further substitution. The steric hindrance from the bulky iodine atom and the carboxylic acid group would also play a significant role in determining the position of an incoming electrophile.

Stereoselectivity is not a primary consideration for reactions involving the aromatic ring itself, as it is planar. However, if chiral centers are introduced in the side chains through derivatization of the methyl or carboxylic acid groups, then stereoselective synthesis would become a relevant aspect to consider. For instance, the reduction of a ketone formed from the oxidation of a derivatized side chain could lead to the formation of a chiral alcohol.

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies specifically for this compound are not extensively documented. However, the mechanisms of its key transformations can be understood from well-established principles of organic chemistry.

The benzylic bromination of the methyl group proceeds via a free-radical chain mechanism. The reaction is initiated by the homolytic cleavage of the initiator to form radicals. These radicals then abstract a hydrogen atom from the methyl group to form a relatively stable benzylic radical. This benzylic radical then reacts with NBS to form the brominated product and a succinimidyl radical, which continues the chain reaction.

Oxidation of the methyl group with strong oxidizing agents like KMnO₄ typically involves a complex series of steps starting with the abstraction of a benzylic hydrogen atom. The reaction proceeds through various intermediates, including a manganese ester, eventually leading to the formation of the carboxylic acid.

Computational and Theoretical Investigations of 4 Fluoro 3 Iodo 5 Methylbenzoic Acid

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties of molecules. For a comprehensive analysis of 4-Fluoro-3-iodo-5-methylbenzoic acid, various aspects of its molecular characteristics would be investigated.

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, this process would involve calculating the potential energy of various spatial arrangements of its atoms and identifying the conformation with the lowest energy, which corresponds to the most stable structure.

Conformational analysis would also be essential, particularly concerning the orientation of the carboxylic acid group relative to the benzene (B151609) ring. The rotational barrier of the C-C bond connecting the carboxyl group to the ring would be calculated to understand the flexibility of the molecule and identify different stable conformers.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals)

An analysis of the electronic structure provides insights into the reactivity and electronic properties of the molecule. This involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and the electronic transport properties of the molecule. A smaller gap generally suggests higher reactivity. The spatial distribution of the HOMO and LUMO would reveal the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.

Atomic Charges and Dipole Moments

The distribution of electron density within this compound would be quantified by calculating the partial atomic charges on each atom. This information is valuable for understanding intermolecular interactions and the molecule's reactivity.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. For this compound, the MEP surface would show regions of negative potential (typically around electronegative atoms like oxygen and fluorine) that are susceptible to electrophilic attack, and regions of positive potential (often near hydrogen atoms) that are prone to nucleophilic attack.

Prediction and Interpretation of Spectroscopic Data

Computational methods are widely used to predict and help interpret experimental spectroscopic data.

Theoretical NMR Chemical Shifts (¹H, ¹³C, ¹⁹F)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods, particularly Density Functional Theory (DFT), has become a vital tool for structural elucidation. bohrium.comnih.govnih.gov While specific DFT calculations for this compound are not extensively published, the expected chemical shifts can be inferred from the electronic effects of its substituents and data from analogous compounds. rsc.orgrsc.org

The ¹H NMR spectrum is expected to show two distinct aromatic proton signals. The ¹³C NMR spectrum will display signals for eight unique carbon atoms, including the carboxyl, methyl, and six aromatic carbons. The ¹⁹F NMR spectrum will present a single resonance for the fluorine atom. The precise chemical shifts are influenced by the interplay of the electron-withdrawing inductive effects of the iodine and fluorine atoms and the electron-donating hyperconjugation effect of the methyl group.

Interactive Table: Predicted NMR Chemical Shifts
AtomPredicted Chemical Shift (ppm)MultiplicityNotes
¹H NMR
Ar-H~7.5 - 8.5DoubletThe two aromatic protons will appear as distinct signals due to their different electronic environments.
-COOH>10Singlet (broad)The carboxylic acid proton is typically downfield and may be broad due to hydrogen bonding.
-CH₃~2.4SingletThe methyl protons are expected in the typical benzylic region.
¹³C NMR
-COOH~165-170SingletCarbonyl carbon of the carboxylic acid.
C-I~90-100SingletThe carbon atom directly bonded to iodine is significantly shielded (upfield shift) due to the heavy atom effect.
C-F~160-165Doublet (¹JC-F)The carbon bonded to fluorine will show a large one-bond coupling constant.
C-CH₃~140-145Singlet
C-COOH~130-135Singlet
Ar-C~115-140MultipleThe remaining aromatic carbons will have shifts influenced by the combined electronic effects of the substituents.
-CH₃~20SingletMethyl carbon.
¹⁹F NMR
Ar-F~ -110 to -120SingletRelative to CFCl₃. The exact shift is sensitive to the solvent and electronic environment. nih.gov

Note: The values in the table are estimates based on general principles and data for similar substituted benzoic acids. Actual experimental or precisely calculated values may vary.

Intermolecular Interactions and Supramolecular Chemistry

The solid-state structure and bulk properties of this compound are governed by a combination of non-covalent interactions, which are fundamental to supramolecular chemistry and crystal engineering. nih.govrsc.org

Like most carboxylic acids, this compound is expected to form robust hydrogen-bonded dimers in the solid state. acs.org The carboxylic acid groups of two molecules interact through a pair of O—H···O hydrogen bonds, creating a stable, centrosymmetric eight-membered ring motif. This is a highly predictable and dominant supramolecular synthon in the crystal structures of benzoic acid derivatives. uky.edued.ac.uk The strength and geometry of these hydrogen bonds are the primary drivers of the initial self-assembly process.

A key feature of this molecule is the presence of an iodine atom, which can act as a halogen bond (XB) donor. acs.orgrug.nl The iodine atom possesses a region of positive electrostatic potential, known as a σ-hole, located on the outer side of the iodine, opposite to the C–I covalent bond. researchgate.netnih.gov This electrophilic region can engage in attractive, directional interactions with Lewis bases (halogen bond acceptors) such as the carbonyl oxygen or even the fluorine atom of a neighboring molecule. nih.govnih.gov

The strength of this interaction is significantly enhanced by the presence of the electron-withdrawing fluorine atom on the same aromatic ring, which makes the σ-hole on the iodine more positive. nih.govresearchgate.net Potential halogen bonding motifs include I···O and I···F interactions, which can link the primary hydrogen-bonded dimers into more complex one-, two-, or three-dimensional networks. rsc.orgacs.org

The substitution pattern on the aromatic ring influences the nature of these stacking interactions. Often, to minimize electrostatic repulsion and maximize attractive dispersion forces, the rings will adopt an offset or slipped-stack arrangement rather than a direct face-to-face overlap. The interplay between the strong, directional hydrogen and halogen bonds and the weaker, less directional π-π stacking interactions will ultimately determine the final polymorphic form of the crystal. uky.edu

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry provides powerful tools for investigating the pathways and transition states of chemical reactions. rsc.orgresearchgate.netprinceton.edu For a molecule like this compound, DFT calculations could be employed to elucidate various reaction mechanisms. For instance, theoretical models can be used to:

Calculate the activation energies for reactions involving the carboxylic acid group, such as esterification or amide formation.

Model transition states for nucleophilic aromatic substitution reactions, assessing the influence of the existing substituents on the regioselectivity and reaction rate.

Investigate the mechanism of metal-catalyzed cross-coupling reactions at the C–I bond, a common transformation for aryl iodides. rsc.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Parameters

QSAR and QSPR models correlate the chemical structure of a compound with its biological activity or physical properties, respectively. researchgate.netspu.edu.synih.gov This is achieved by using calculated molecular descriptors. While specific experimental data for this compound is limited, its key parameters can be calculated or estimated based on its structure, providing insight into its potential behavior in biological and chemical systems. uwec.edudamcop.com For the closely related analogue, 4-fluoro-3-iodobenzoic acid, several key parameters have been computationally predicted. nih.govuni.lu

Interactive Table: Predicted QSAR/QSPR Parameters for 4-Fluoro-3-iodobenzoic acid
ParameterPredicted ValueSignificance
Molecular Weight266.01 g/mol Fundamental physical property affecting diffusion and transport. nih.gov
XLogP32.2A measure of lipophilicity; influences membrane permeability and solubility. nih.gov
Hydrogen Bond Donors1The carboxylic -OH group. nih.gov
Hydrogen Bond Acceptors3The two carboxylic oxygens and the fluorine atom.
Polar Surface Area (PSA)37.3 ŲRelates to drug transport properties and interaction with polar receptors. nih.gov
Rotatable Bonds1The C-C bond between the ring and the carboxyl group.
Heavy Atom Count11The number of non-hydrogen atoms in the molecule.

Note: The values in this table are for the analogue 4-fluoro-3-iodobenzoic acid, as sourced from PubChem. nih.gov The addition of a methyl group in this compound would slightly increase the Molecular Weight and XLogP3 value.

Applications of 4 Fluoro 3 Iodo 5 Methylbenzoic Acid in Advanced Chemical Synthesis and Materials Science

Role as a Building Block in Complex Organic Synthesis

The strategic arrangement of orthogonal functional groups makes 4-fluoro-3-iodo-5-methylbenzoic acid a valuable starting material in multi-step organic synthesis. Chemists can selectively address each functional group—the carboxylic acid for amide or ester formation, the carbon-iodine bond for cross-coupling reactions, and the methyl group for benzylic functionalization—to assemble complex molecules with high precision. ossila.com This versatility is crucial in modern synthetic chemistry, where efficiency and control are paramount.

The presence of an iodine atom on the aromatic ring is particularly significant, as it serves as a key handle for transition-metal-catalyzed cross-coupling reactions. These reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, are fundamental tools for forming new carbon-carbon and carbon-heteroatom bonds. By utilizing the iodo group, chemists can introduce a wide array of substituents, such as aryl, alkynyl, or amino groups, onto the benzoic acid core.

This capability allows for the systematic construction of highly substituted aromatic systems. The fluorine atom and the methyl group further influence the electronic properties and steric environment of the ring, guiding the regioselectivity of subsequent reactions and contributing to the final properties of the target molecule. nbinno.com

Table 1: Potential Cross-Coupling Reactions at the C-I Bond

Reaction Name Coupling Partner Bond Formed Catalyst (Typical)
Suzuki Coupling Organoboron Reagent C-C (Aryl-Aryl) Palladium
Heck Coupling Alkene C-C (Aryl-Vinyl) Palladium
Sonogashira Coupling Terminal Alkyne C-C (Aryl-Alkynyl) Palladium/Copper

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are foundational structures in medicinal chemistry and materials science. This compound is a precursor for synthesizing various heterocyclic scaffolds. nih.gov The carboxylic acid group can be readily converted into an amide, which can then undergo intramolecular cyclization to form nitrogen-containing heterocycles. ossila.com

For instance, by reacting the carboxylic acid with a suitable diamine and subsequently performing a cyclization step, one could access benzodiazepine (B76468) or quinoxaline (B1680401) derivatives. Similarly, the iodo- and methyl groups can be incorporated into cyclization strategies to form fused ring systems. The ability to use a single, multi-functionalized starting material to generate diverse heterocyclic libraries is highly valuable in drug discovery. nih.gov

Precursor for Active Pharmaceutical Ingredients (APIs) and Research Compounds (Excluding Clinical)

In the realm of medicinal chemistry, fluorinated building blocks are highly sought after for their ability to impart favorable properties to drug candidates. ossila.com The fluorine atom can enhance metabolic stability, increase binding affinity, and improve lipophilicity. nbinno.com this compound serves as an important intermediate for the synthesis of APIs and other biologically active compounds for research purposes. ossila.comlookchem.com

The design of small molecules that bind with high affinity and selectivity to biological targets like enzymes or receptors is a central goal of drug discovery. The rigid aromatic core of this compound provides a stable platform for orienting functional groups in three-dimensional space. Each of its substituents can be modified to optimize interactions with a target's binding site. For example, the carboxylic acid can form key hydrogen bonds or salt bridges, while the portion of the molecule built out from the iodo-group can be tailored to fit into a specific hydrophobic pocket.

A pharmacophore represents the essential arrangement of functional groups necessary for a molecule's biological activity. This compound is an ideal scaffold for pharmacophore exploration due to its multiple points for diversification. Medicinal chemists can create a library of analogues by systematically modifying each functional group:

Carboxylic Acid: Conversion to a series of amides, esters, or alcohols. ossila.com

Iodo Group: Replacement with various aromatic, heterocyclic, or aliphatic groups via cross-coupling.

Methyl Group: Functionalization at the benzylic position through reactions like bromination. ossila.com

By synthesizing and testing these derivatives, researchers can systematically probe the structure-activity relationship (SAR) to identify the key molecular features that govern potency and selectivity.

Applications in Material Science and Organic Optoelectronics

The unique electronic and structural properties of halogenated aromatic compounds make them attractive for applications in materials science. nbinno.com The incorporation of this compound into polymers or other materials can enhance properties such as thermal stability, chemical resistance, and solubility. nbinno.com

The presence of the polar fluorine and carboxylic acid groups, combined with the heavy iodine atom, can influence the intermolecular interactions and solid-state packing of materials, which in turn affects their bulk properties. Furthermore, the ability to perform cross-coupling reactions at the iodine position allows for the synthesis of extended π-conjugated systems. Such systems are of interest in the field of organic optoelectronics for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine substitution can also be used to tune the energy levels (HOMO/LUMO) of these materials, which is critical for optimizing device performance.

Liquid Crystal Research

No specific studies, research findings, or data tables detailing the use of this compound in the synthesis or evaluation of liquid crystals were found. While fluorinated and iodinated compounds are generally of interest in liquid crystal research for their ability to influence properties like dielectric anisotropy and mesophase stability, research explicitly involving this compound is not available.

Polymer Chemistry and Functional Materials

There is no available research documenting the use of this compound as a monomer or functionalizing agent in polymer chemistry. Consequently, there are no detailed findings or data on its incorporation into functional materials. The presence of multiple reactive sites, including the carboxylic acid group and the carbon-iodine bond, theoretically allows for its use in polymerization or surface modification, but this has not been reported in the literature.

Catalysis and Catalyst Ligand Development

No literature was found that describes the application of this compound in the field of catalysis, either as a catalyst itself or as a precursor for the synthesis of catalyst ligands. The development of ligands often utilizes molecules with specific electronic and steric profiles, but the role of this particular compound has not been explored in available studies.

Bioconjugation and Probe Development

There are no published reports on the use of this compound in bioconjugation chemistry or for the development of biological probes. While iodinated aromatic compounds can sometimes be used in radio-labeling or as heavy-atom probes, no such applications have been documented for this specific molecule.

Molecular Interactions with Biological Systems Mechanistic and Discovery Focus

Investigation of Enzyme-Substrate/Inhibitor Interactions

There is currently no specific, publicly accessible research detailing the investigation of 4-Fluoro-3-iodo-5-methylbenzoic acid as either a substrate or an inhibitor of any particular enzyme.

Binding Affinity and Mechanistic Studies (e.g., Enzyme Kinetics)

No studies were identified that have determined the binding affinity (such as Kᵢ or Kₔ values) or conducted mechanistic enzyme kinetic analyses (e.g., Michaelis-Menten kinetics, determination of inhibition type) for this compound with any specific enzyme target. Such studies are fundamental to understanding a compound's potential as an enzyme inhibitor or modulator.

Structure-Based Ligand Design and Molecular Docking Studies

While structure-based ligand design and molecular docking are common methodologies used to predict the interaction of small molecules with protein targets, no published studies were found that have applied these techniques to this compound. Such computational studies would be a logical first step in identifying potential biological targets for this compound by predicting its binding mode and affinity to various enzyme active sites or allosteric sites.

Interaction with Cellular Pathways at the Molecular Level

An investigation into the scientific literature did not reveal any studies that have examined the effects of this compound on specific cellular signaling pathways at the molecular level. Research in this area would typically involve techniques such as western blotting, reporter gene assays, or transcriptomic analysis to determine if the compound modulates the activity of key proteins or gene expression within a pathway.

Antimicrobial and Antifungal Mechanistic Investigations (in vitro, molecular basis)

There is no available research that has specifically investigated the in vitro antimicrobial or antifungal properties of this compound. Consequently, there are no mechanistic studies detailing its potential mode of action against microbial or fungal targets, such as inhibition of cell wall synthesis, protein synthesis, or DNA replication.

Plant Growth Regulation Studies (molecular mechanisms)

Similarly, the role of this compound as a plant growth regulator has not been explored in the available literature. There are no studies on its molecular mechanisms of action related to plant physiology, such as interactions with plant hormone receptors or effects on key developmental pathways.

Role in Biotransformation Processes (e.g., microbial degradation pathways)

Research specifically detailing the biotransformation and microbial degradation pathways of this compound is not extensively available in the public domain. However, insights into its potential metabolic fate can be inferred from studies on the microbial degradation of simpler, related fluorinated aromatic compounds, particularly fluorobenzoates. The principles governing the breakdown of these molecules by microorganisms offer a foundational understanding of the enzymatic processes that could be involved in the biotransformation of more complex substituted benzoic acids.

Microbial systems have evolved diverse strategies to metabolize halogenated aromatic compounds. The degradation of these substances is often initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of catechols. These intermediates are then subject to ring cleavage, ultimately funneling the breakdown products into central metabolic pathways.

Studies on bacteria such as Pseudomonas, Alcaligenes, and Aureobacterium have elucidated pathways for the degradation of monofluorobenzoates. For instance, some gram-negative bacteria degrade 4-fluorobenzoate (B1226621) via the formation of 4-fluorocatechol. nih.gov In other cases, a different pathway has been observed, such as in Aureobacterium sp., which can convert 4-fluorobenzoate to 4-hydroxybenzoate (B8730719) and then to 3,4-dihydroxybenzoate, with a stoichiometric release of fluoride (B91410) ions. nih.gov The enzymes responsible for these transformations are typically inducible by the fluorinated substrate. nih.gov

The position of the fluorine atom on the aromatic ring is a critical determinant of the degradation pathway and its efficiency. For example, the degradation of 3-fluorobenzoate (B1230327) can be more complex, with ring cleavage of the resulting 3-fluorocatechol (B141901) being a critical and sometimes rate-limiting step. nih.gov In some instances, the biotransformation process can lead to the formation of "dead-end" metabolites, such as 2-fluoro-cis,cis-muconic acid, which cannot be further processed by the organism. nih.gov

The enzymatic machinery involved in these degradation pathways is of significant interest. For example, hydrolase-catalyzed kinetic resolution has been described for fluorinated arylcarboxylic acids, indicating the involvement of esterases and hydrolases in the biotransformation of these compounds.

While these findings provide a framework for understanding the potential microbial metabolism of this compound, it is important to note that the presence of additional iodo and methyl substituents on the aromatic ring would likely influence its susceptibility to microbial degradation and the specific enzymatic pathways involved.

Table 1: Microbial Degradation of Fluorobenzoates

Microorganism Substrate Key Intermediates/Metabolites Key Findings Reference
Pseudomonas sp. B13 Monofluorobenzoates 3-Fluorocatechol, 2-Fluoro-cis,cis-muconic acid Cometabolized monofluorobenzoates. Ring cleavage of 3-fluorocatechol is a critical step. 2-Fluoro-cis,cis-muconic acid identified as a dead-end metabolite. nih.gov
Alcaligenes sp., Pseudomonas sp. 4-Fluorobenzoic acid 4-Fluorocatechol Five gram-negative isolates degraded the substrate via 4-fluorocatechol. nih.gov
Aureobacterium sp. strain RHO25 4-Fluorobenzoic acid 4-Hydroxybenzoate, 3,4-Dihydroxybenzoate Degraded 4-fluorobenzoate via a pathway involving 4-hydroxybenzoate and 3,4-dihydroxybenzoate, with stoichiometric release of fluoride. nih.gov

Future Research Directions and Perspectives

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Future research could focus on developing more efficient and environmentally benign methods for the synthesis of 4-Fluoro-3-iodo-5-methylbenzoic acid. Current synthetic routes for similar poly-substituted benzoic acids often involve multiple steps with potentially harsh reagents and solvents. Investigations into greener synthetic strategies could include:

C-H Activation: Direct, regioselective iodination and methylation of 4-fluorobenzoic acid through catalytic C-H activation would represent a significant improvement in atom economy and reduce the number of synthetic steps.

Flow Chemistry: The use of microreactor technology could enable better control over reaction parameters, improve safety for potentially hazardous reactions, and allow for more efficient and scalable production.

Biocatalysis: Exploring enzymatic pathways for the synthesis could offer high selectivity under mild conditions, minimizing waste and energy consumption.

A comparison of potential synthetic approaches is outlined in the table below.

MethodologyPotential AdvantagesResearch Focus
C-H ActivationHigh atom economy, fewer steps, reduced waste.Development of selective catalysts for iodination and methylation.
Flow ChemistryEnhanced safety, scalability, precise control.Optimization of reactor design and reaction conditions.
BiocatalysisHigh selectivity, mild conditions, sustainability.Discovery and engineering of suitable enzymes.

Exploration of Unconventional Reactivity Patterns

The unique arrangement of fluoro, iodo, and methyl substituents on the benzoic acid scaffold presents opportunities to explore novel chemical transformations. The interplay between the electron-withdrawing fluorine and iodine atoms and the electron-donating methyl group can lead to unique reactivity. Future studies could investigate:

Orthogonal Functionalization: Developing selective reactions that target either the C-I bond (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling) or the C-F bond, or activate the methyl group for further transformation, without affecting other parts of the molecule.

Hypervalent Iodine Chemistry: The iodo group could be oxidized to form hypervalent iodine reagents, which are valuable for a range of oxidative transformations, directly on the molecule.

Photoredox Catalysis: Investigating light-mediated reactions to enable novel bond formations and functionalizations under mild conditions.

Advanced Characterization Techniques and Data Interpretation

A deeper understanding of the structural and electronic properties of this compound will be crucial for its future application. While standard techniques like NMR and mass spectrometry are essential, advanced characterization methods could provide further insights:

Solid-State NMR: To study the crystal packing and intermolecular interactions in the solid state.

X-ray Crystallography: To definitively determine the three-dimensional structure and understand the influence of the substituents on bond lengths and angles.

Advanced Spectroscopic Techniques: Utilizing techniques like femtosecond transient absorption spectroscopy to probe the excited-state dynamics, which could be relevant for photochemical applications.

Deeper Integration of Computational Chemistry in Research Design

Computational modeling can play a pivotal role in predicting the properties and reactivity of this compound, thereby guiding experimental work. Future research would benefit from:

Density Functional Theory (DFT) Calculations: To predict spectroscopic properties, reaction mechanisms, and thermodynamic parameters, aiding in the design of new synthetic routes and the prediction of reactivity.

Molecular Dynamics (MD) Simulations: To understand the behavior of the molecule in different solvent environments and its potential interactions with biological macromolecules or material surfaces.

In Silico Screening: To virtually screen for potential applications, such as its binding affinity to specific protein targets in drug discovery.

Expanding Applications in Emerging Fields

The unique substitution pattern of this compound makes it an intriguing candidate for several cutting-edge applications:

Supramolecular Chemistry: The potential for halogen bonding (involving the iodine atom) and hydrogen bonding (from the carboxylic acid) could be exploited in the design of self-assembling materials, such as liquid crystals or functional gels.

Targeted Delivery Vehicles: As a building block, it could be incorporated into larger molecules designed for targeted drug delivery, with the fluorine atom potentially enhancing metabolic stability and the iodine atom serving as a handle for conjugation or as a heavy atom for imaging.

Structure-Function Relationships Beyond Current Understanding

Quantitative Structure-Activity Relationship (QSAR): If biological activity is discovered, QSAR studies could help in designing more potent analogs.

Systematic Substituent Effects: Methodically replacing each substituent and analyzing the impact on properties such as acidity (pKa), lipophilicity (logP), and reactivity will provide a fundamental understanding of this molecular system.

Collaborative and Interdisciplinary Research Opportunities

The full potential of this compound will be best realized through collaborations between different scientific disciplines. Opportunities exist for:

Synthetic Chemists and Material Scientists: To develop novel polymers or functional materials incorporating this molecule.

Computational Chemists and Experimentalists: To create a feedback loop where theoretical predictions guide laboratory experiments and experimental results refine computational models.

Medicinal Chemists and Biologists: To explore the potential of its derivatives as therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.